H-RAS-GTP Docking Affinity
In a direct head-to-head comparison within the same study, Antitumor agent-86 (compound 5a) exhibited the top-ranked binding energy against the H-RAS-GTP active form protein among all synthesized pyrimidine-2-thione derivatives (compounds 2-6), which was the sole basis for its selection for comprehensive in vitro characterization [1]. The study explicitly states that compound 5a was advanced because it possessed 'the in-silico top-ranked binding energy,' distinguishing it from other derivatives that were not pursued for functional validation [1].
| Evidence Dimension | Molecular docking binding energy rank against H-RAS-GTP |
|---|---|
| Target Compound Data | Top-ranked binding energy among all tested derivatives |
| Comparator Or Baseline | Other pyrimidine-2-thione derivatives (compounds 2-6 with different heterocyclic substitutions) |
| Quantified Difference | Rank 1 vs. lower-ranked derivatives (specific ΔG values not numerically reported in abstract) |
| Conditions | In silico molecular docking against H-RAS-GTP active form protein |
Why This Matters
This computational superiority provided the experimental rationale for advancing only this compound to functional assays, meaning procurement of any other derivative from this series would lack the validated in vitro characterization data.
- [1] Sayed, M. A. M., et al. Synthesis, molecular docking, and in-vitro studies of pyrimidine-2-thione derivatives as antineoplastic agents via potential RAS/PI3K/Akt/JNK inhibition in breast carcinoma cells. Scientific Reports, 2022, 12, 22146. View Source
